molecular formula C18H23N5O3 B2978004 8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946360-89-0

8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2978004
CAS No.: 946360-89-0
M. Wt: 357.414
InChI Key: AESCMZRHOLNFIK-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic heterocyclic core. The structure includes:

  • 4-Oxo group at position 4, contributing to hydrogen-bonding interactions.
  • N-(3-Methylbutyl) carboxamide side chain, influencing solubility and target binding .

Properties

IUPAC Name

8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12(2)8-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)13-4-6-14(26-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESCMZRHOLNFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings and functional groups. Its IUPAC name reflects its intricate design that may contribute to its biological properties.

PropertyDescription
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight302.33 g/mol
StructureContains imidazole and triazine rings

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic applications. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Studies have suggested that compounds with similar imidazo[2,1-c][1,2,4]triazine scaffolds demonstrate significant anticancer properties. For instance:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer cell proliferation has been observed.
  • Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent activity against tumor growth .

Anticoagulant Properties

Another area of interest is the anticoagulant activity of related compounds. For example:

  • Factor Xa Inhibition : Similar structures have been shown to inhibit Factor Xa effectively. The modification of the carboxamide linker in related compounds led to improved pharmacokinetic profiles and selectivity .
  • Clinical Relevance : These findings suggest potential applications in developing anticoagulant therapies.

Antimicrobial Effects

Preliminary studies also indicate that this compound may possess antimicrobial properties:

  • In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting effectiveness against specific pathogens .

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biological pathways.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways relevant to disease processes.

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activities of the compound:

Study ReferenceBiological ActivityObservationsIC50/EC50 Values
AnticancerEffective against various cancer cell linesIC50 ~ 5 µM
AnticoagulantInhibits Factor XaIC50 ~ 10 nM
AntimicrobialModerate activity against Gram-positive bacteriaMIC ~ 32 µg/mL

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities:

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Imidazo[2,1-c][1,2,4]triazine 4-Oxo, 8-(4-methoxyphenyl), N-(3-methylbutyl) Hypothesized anticancer activity
8-(4-Methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl] analog (BK12157) Imidazo[2,1-c][1,2,4]triazine Morpholine-ethyl side chain Research use (no specific data)
4-Amino-N-(4-methoxyphenyl)-pyridopyrazolo-triazine-3-carboxamide (3d) Pyridopyrazolo-triazine 4-Methoxyphenyl, carboxamide Anticancer (IR/NMR characterized)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazine-3-carboxamide 1,2,4-Triazine Bromophenyl, aryl carboxamide Anticancer (in vitro evaluation)
N-[(Furan-2-yl)methyl]-8-phenyl analog (BI82027) Imidazo[2,1-c][1,2,4]triazine Phenyl, furan-methyl Unspecified (structural study)

Key Structural Insights :

  • Substituent Effects : The 4-methoxyphenyl group (common in ) enhances aromatic interactions, while alkyl/ether side chains (e.g., 3-methylbutyl vs. morpholine-ethyl) modulate solubility and bioavailability .

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